Home > Products > Screening Compounds P58038 > 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 155413-72-2

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1743914
CAS Number: 155413-72-2
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound shares the core tetrahydroisoquinoline structure with 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Research on this compound focuses on the influence of solvent and pH on its optical rotatory dispersion (ORD) spectrum. [] Interestingly, while protonation doesn't change the sign of ORD spectra for the first three Cotton effects (attributed to aromatic moiety transitions), it reverses the sign in the visible range. []

Relevance: Both this compound and 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belong to the 1,2,3,4-tetrahydroisoquinoline class, differing in substituents at the 1 and 4 positions. This comparison highlights how subtle structural changes within a chemical class can lead to distinct spectral properties. []

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Compound Description: This compound serves as a precursor in the synthesis of (3S)-N-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and (3S)-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. These amides are studied for their potential as enantioselective catalysts in asymmetric aldol reactions. []

(R)-(-)-m-Trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride

Compound Description: This compound is a prodrug form of (R)-(-)-phenylephrine and exhibits mydriatic activity surpassing that of the racemic prodrug and the parent drug. [] Interestingly, condensing phenylephrine with benzaldehyde, a step in its synthesis, can yield either 1,1,2-trimethyl-4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline or a mixture with side-chain oxazolidine. []

Relevance: While not directly a 1,2,3,4-tetrahydroisoquinoline, the synthetic pathway to this compound highlights its potential to form a 1,2,3,4-tetrahydroisoquinoline derivative through condensation reactions. This observation suggests a potential connection between these chemical classes and warrants further investigation into possible shared intermediates or byproducts. []

Quinapril hydrochloride

Compound Description: This compound is synthesized using a multistep process that involves the intermediate benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Debenzylation of this intermediate is a crucial step in the synthesis of Quinapril hydrochloride. []

Relevance: The synthesis of Quinapril hydrochloride highlights the relevance of 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives as valuable intermediates in pharmaceutical synthesis. This emphasizes the significance of 1,2,3,4-tetrahydroisoquinoline derivatives as building blocks for more complex molecules with therapeutic potential. []

1-Methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound, along with 1-benzyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, are analogs of trimetoquinol synthesized to investigate the structure-activity relationships of beta-adrenergic properties. [] The presence of a substituent at the 1-position in these analogs leads to distinct beta-adrenergic activities compared to trimetoquinol. []

Relevance: This compound exhibits structural similarities to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, sharing the 1,2,3,4-tetrahydroisoquinoline core and a benzyl substituent at the 1-position. The research on these analogs highlights the impact of substituent modifications on beta-adrenergic activity, emphasizing the importance of understanding structure-activity relationships within this chemical class. []

1-Benzyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: Analogous to the previous compound, this molecule also serves as a trimetoquinol analog. Notably, it displays selective beta1-blocking activity in guinea pig trachea, a property not observed in trimetoquinol. []

Relevance: Both this compound and 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belong to the 1-Benzyl-1,2,3,4-tetrahydroisoquinoline subclass. Their study demonstrates that even subtle changes, like the addition of a methoxy group on the benzyl substituent, can significantly alter pharmacological activity. []

1-(5'-Benzyloxy-2'-bromo-4'-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound plays a crucial role in the photolytic synthesis of several aporphine alkaloids, including dl-Laurotetanine, 12-bromoscheflerine, dl-Schefferine, and dl-Corytenchine. [] Debenzylation of this compound leads to the formation of 12-bromoscheflerine and a phenolic tetrahydroisoquinoline, which can be further transformed into the other alkaloids. []

Relevance: While not a direct analog, this compound's conversion to aporphine alkaloids demonstrates a synthetic connection between 1-benzyl-1,2,3,4-tetrahydroisoquinolines and other alkaloid classes. This linkage expands the potential chemical space accessible through modifications of the 1-Benzyl-1,2,3,4-tetrahydroisoquinoline scaffold. []

1-(2'-Bromo-5'-hydroxy-4'-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: Similar to the previous compound, this molecule is a key intermediate in the photolytic synthesis of dl-Laurotetanine, 12-bromoscheflerine, dl-Schefferine, and dl-Corytenchine. [] Photolysis of this compound's hydrochloride salt initiates a reaction cascade leading to the formation of the aforementioned alkaloids. []

Relevance: The shared synthetic pathway with the previous compound further emphasizes the versatility of 1-benzyl-1,2,3,4-tetrahydroisoquinoline as a precursor for diverse alkaloids. It highlights the potential of photochemical transformations in modifying the 1-benzyl-1,2,3,4-tetrahydroisoquinoline scaffold to access a wider range of biologically active compounds. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This novel compound demonstrates significant analgesic and anti-inflammatory effects. In particular, it exhibits a considerably stronger anti-inflammatory effect compared to diclofenac sodium in an acute inflammatory arthritis model. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, differing in the substituent at the 1-position. The research on this compound highlights the potential of modifying the 1-position substituent to develop new analgesics and anti-inflammatory agents. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound serves as a reference compound in circular dichroism (CD) studies aimed at determining the conformation of the piperidine ring in 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives. [] This compound helps to establish the influence of the 1-benzyl group on the preferred conformation. []

Relevance: This compound represents a simplified version of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, lacking the benzyl substituent at the 1-position. By comparing the CD spectra of both compounds, researchers can isolate and understand the specific conformational effects introduced by the benzyl group. []

1-Benzyl-3,4-dihydroisoquinoline (1BnDIQ)

Compound Description: This compound is a dehydrated metabolite of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), identified as a potential neurotoxin in the context of Parkinson's disease. [] It exhibits higher cytotoxicity in SH-SY5Y neuroblastoma cells compared to 1BnTIQ. [] Its increased lipophilicity suggests easier penetration of the blood-brain barrier, potentially contributing to neurotoxicity. []

Relevance: This compound is directly related to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride through metabolism. It highlights a potential metabolic pathway for 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and raises concerns about the potential toxicity of its metabolites, particularly in relation to neurodegenerative diseases. []

Relevance: This compound and 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride share the core 1,2,3,4-tetrahydroisoquinoline structure. Their shared core structure highlights the importance of developing efficient synthetic routes for these compounds to facilitate research and drug discovery efforts. []

1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound is a crucial intermediate in organic synthesis. Efficient synthetic procedures have been developed for its preparation due to its importance as a building block for more complex molecules. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline scaffold with 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Its use as a synthetic intermediate emphasizes the significance of this core structure in medicinal chemistry and highlights the importance of developing efficient synthetic methodologies for these types of compounds. []

1,2,3,4-Tetrahydro-7-hydroxy-1-(3-hydroxy-4,5-dimethoxybenzyl)-6-methoxy-2-methyl-isoquinoline

Compound Description: This compound undergoes phenolic oxidation to unexpectedly yield 3-hydroxy-4,5-dimethoxybenzaldehyde and a cyclopent[ij]isoquinolinone. [] This unusual reaction pathway provides insights into the reactivity of this class of compounds. []

Relevance: This compound highlights the reactivity of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline core, particularly under oxidative conditions. Understanding this reactivity is important for predicting potential metabolic transformations and designing stable derivatives of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

1-Chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound, previously unreported in the literature, was successfully synthesized and characterized using spectroscopic techniques. [] The availability of a detailed synthetic procedure allows for further exploration of its chemical and biological properties. []

Relevance: Sharing the 1,2,3,4-tetrahydroisoquinoline scaffold with 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, this compound's successful synthesis demonstrates the feasibility of introducing different substituents at the 1-position. This opens up possibilities for synthesizing a wider variety of derivatives with potentially diverse biological activities. []

1-Aminomethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: Similar to the previous compound, this novel molecule was synthesized and characterized using spectroscopic methods. [] The development of a synthetic route for this compound allows for further investigations into its potential applications. []

Relevance: This compound further emphasizes the structural diversity achievable through modifications of the 1,2,3,4-tetrahydroisoquinoline core. It reinforces the possibility of designing and synthesizing a library of derivatives based on the 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride scaffold with potentially tailored biological activities. []

1-Chloromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound is synthesized from phenethylamine through a series of reactions. The successful preparation of this compound demonstrates the feasibility of obtaining a chloromethyl group at the 1-position, which can serve as a versatile synthetic handle for further derivatization. []

Relevance: This compound highlights the synthetic versatility of the 1,2,3,4-tetrahydroisoquinoline scaffold. By incorporating a reactive group like chloromethyl at the 1-position, a variety of functional groups can be introduced, allowing for the exploration of structure-activity relationships and the development of new bioactive molecules related to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

N-Benzoyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound acts as a key intermediate in the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines. Lithiation of this compound, followed by alkylation with appropriately substituted benzyl halides, provides access to various 1-benzyl-substituted derivatives. []

Relevance: This compound represents a crucial intermediate in the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, including the target compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The use of this compound in the synthesis highlights a common synthetic strategy for accessing these types of molecules. []

1-(p-Methylphenyl-2-(2-piperidinoacetyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound exhibits antiarrhythmic properties and has been investigated for its pharmacokinetic parameters in rabbits. [, ] Analysis of its pharmacokinetic behavior is crucial for understanding its absorption, distribution, metabolism, and excretion profile. [, ]

Relevance: The structural similarity of this compound to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, particularly the 1,2,3,4-tetrahydroisoquinoline core and the presence of an aromatic substituent at the 1-position, suggests a potential overlap in their pharmacological profiles. Investigating their structure-activity relationships could provide insights into designing new antiarrhythmic agents. [, ]

(1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This enantiomerically pure compound serves as a crucial building block for synthesizing naphthylisoquinoline alkaloids. Its rigid, defined stereochemistry makes it a valuable starting material for creating complex natural products. []

Relevance: This compound highlights the significance of 1,2,3,4-tetrahydroisoquinolines as chiral building blocks for natural product synthesis. Its use in synthesizing naphthylisoquinoline alkaloids underscores the potential of these compounds in accessing complex molecular architectures with potentially useful biological activities. []

(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Compound Description: The crystal structure of this compound has been elucidated, providing detailed information about its three-dimensional arrangement. [] Understanding the spatial arrangement of atoms within the molecule can offer insights into its potential interactions with biological targets. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and also features a benzyl group, albeit at the nitrogen atom. Characterization of its crystal structure contributes to the overall understanding of structural features within this family of compounds. []

1-(α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound exhibits calcium antagonist activity and exists as two enantiomers. Effective separation and quantification methods for these enantiomers have been developed, crucial for understanding their individual pharmacological profiles. []

Relevance: Sharing the 1,2,3,4-tetrahydroisoquinoline core with 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, this compound emphasizes the importance of stereochemistry in drug activity. The development of chiral separation techniques for this compound underscores the need for considering stereochemical aspects when investigating the biological activities of 1,2,3,4-tetrahydroisoquinoline derivatives. []

1-(Biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride

Compound Description: This compound exhibits selective antiglioma activity, effectively inhibiting the growth of C6 rat glioma cells while leaving normal astrocytes relatively unaffected. [] This selective toxicity makes it a promising lead compound for developing new antiglioma therapies. []

Relevance: This compound demonstrates how modifying the 1-benzyl group in 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can lead to compounds with specific antitumor activity. The biphenyl moiety in this compound may be interacting with unique targets in glioma cells, providing a basis for designing more potent and selective antiglioma agents. []

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Compound Description: Identified as a novel PPAR gamma agonist with potent activity, this compound holds promise as a potential therapeutic for diabetes. In vivo studies have demonstrated its ability to reduce plasma glucose and triglyceride levels, improve oral glucose tolerance, and exhibit a favorable safety profile. []

Relevance: This compound highlights the potential of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, structurally related to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, as therapeutic agents. Its efficacy in animal models of diabetes suggests that further exploration of this chemical class could lead to the development of new treatments for metabolic disorders. []

(1R,3S)-2-Benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Compound Description: Identified as a precursor to novel chiral catalysts, this compound's crystal structure has been determined, revealing a half-boat conformation for the N-containing six-membered ring. [] This structural information is valuable for understanding its potential coordination behavior and catalytic activity. []

Relevance: This compound exemplifies the potential of 1,2,3,4-tetrahydroisoquinoline derivatives, similar to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, in asymmetric catalysis. Its defined stereochemistry and structural features make it a suitable candidate for designing chiral ligands and catalysts. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

Compound Description: Characterized by single-crystal X-ray diffraction and DFT calculations, this compound displays a distorted half-chair conformation for the tetrahydroisoquinoline unit. Notably, it exhibits good to moderate antibacterial activity against a panel of eight pathogenic bacteria, highlighting its potential as a lead compound for developing novel antibacterial agents. []

Relevance: This compound further expands the potential applications of 1,2,3,4-tetrahydroisoquinolines, similar to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, into the realm of antibacterial agents. Its structural features, including the presence of a furan ring and an indenylidene moiety, likely contribute to its antibacterial activity and provide valuable insights for designing more potent analogs. []

Properties

CAS Number

155413-72-2

Product Name

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

1-benzyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

InChI

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9,16-17H,10-12H2;1H

InChI Key

NWSISAGBOKRDJJ-UHFFFAOYSA-N

SMILES

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.